MG-101

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

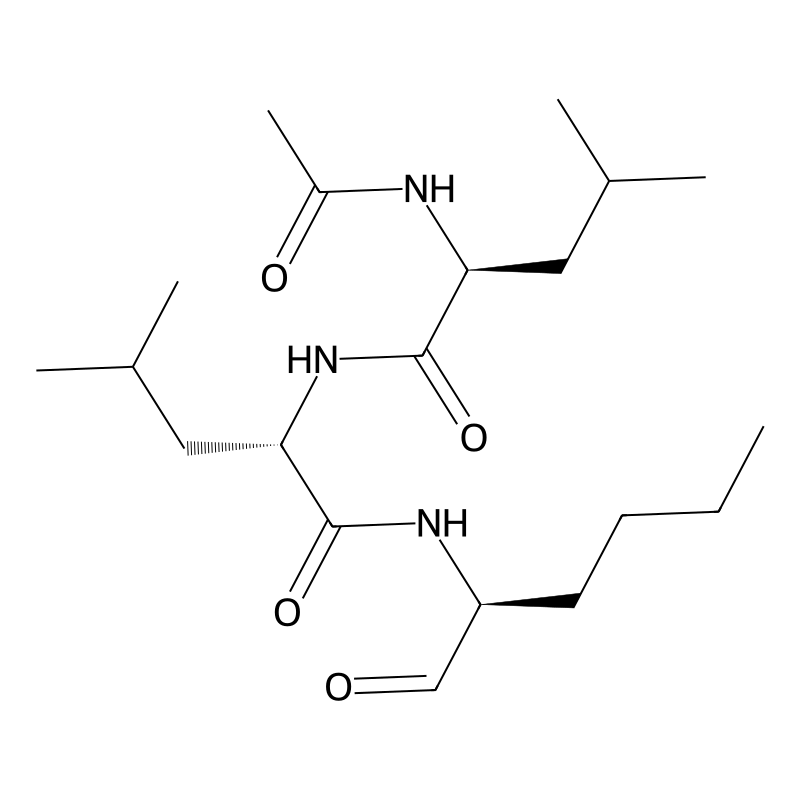

MG-101, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. It is primarily recognized for its strong inhibitory activity against calpains and lysosomal cathepsins. With well-documented inhibition constants (Ki) for Calpain I (190 nM) and Calpain II (220 nM), it serves as a critical tool in studies of apoptosis, cell cycle progression, and neurodegenerative pathways where these proteases are implicated. Its established mechanism as a reversible inhibitor makes it a standard choice for investigating cellular processes regulated by protein degradation.

References

- [1] Sasaki, T., et al. (1990). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195-200.

- [2] Li, S. Z., et al. (2013). ALLN hinders HCT116 tumor growth through Bax-dependent apoptosis. Biochemical and Biophysical Research Communications, 434(3), 572-577.

- [3] Figueiredo-Pereira, M. E., et al. (1994). A new inhibitor of the chymotrypsin-like activity of the multicatalytic proteinase complex (20S proteasome) is immunologically related to the small heat shock protein hsp27. Journal of Neurochemistry, 63(4), 1578-1581.

- [4] Sherwood, S. W., et al. (1993). In vivo inhibition of cyclin B degradation and induction of cell-cycle arrest in mammalian cells by the neutral cysteine protease inhibitor N-acetylleucylleucylnorleucinal. Proceedings of the National Academy of Sciences, 90(8), 3353-3357.

While both MG-101 and the common analog MG-132 are peptide aldehyde inhibitors, they are not functionally interchangeable, and substitution can lead to misinterpretation of experimental results. MG-101 (Ac-Leu-Leu-Nle-CHO) and MG-132 (Z-Leu-Leu-Leu-CHO) differ in their N-terminal protecting groups (Acetyl vs. Carbobenzyloxy) and C-terminal residues (Norleucinal vs. Leucinal). These structural differences result in distinct inhibitory profiles. For instance, MG-132 is a significantly more potent inhibitor of the proteasome's chymotrypsin-like activity (Ki = 4 nM) compared to MG-101. Conversely, MG-101 exhibits potent inhibition of calpains I and II (Ki = 190-220 nM), a characteristic less pronounced in MG-132 which shows an IC50 of 1.2 µM for calpain. Procuring MG-132 for calpain-focused studies or using MG-101 where highly specific proteasome blockade is required can compromise data validity and reproducibility.

References

- [1] Tsubuki, S., et al. (1996). Purification and characterization of an N-acetyl-L-leucyl-L-leucyl-L-norleucinal-sensitive protease in the 26S proteasome. Biochemical and Biophysical Research Communications, 229(2), 499-505.

- [2] Lee, D. H., & Goldberg, A. L. (1998). Proteasome inhibitors: valuable new tools for cell biologists. Trends in Cell Biology, 8(10), 397-403.

- [3] Rock, K. L., et al. (1994). Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules. Cell, 78(5), 761-771.

Potent Dual Inhibition of Calpain I/II, Unlike Proteasome-Focused MG-132

MG-101 provides potent and well-characterized inhibition of both Calpain I and Calpain II, which are critical in calcium-activated proteolysis. In direct comparison, the widely used proteasome inhibitor MG-132 is substantially less effective against calpains, requiring micromolar concentrations for similar effects. This makes MG-101 a more precise tool for applications requiring strong calpain blockade without the primary, high-potency inhibition of the proteasome seen with MG-132.

| Evidence Dimension | Inhibitor Constant (Ki) for Calpain I / II |

| Target Compound Data | Ki = 190 nM (Calpain I), 220 nM (Calpain II) |

| Comparator Or Baseline | MG-132: IC50 = 1.2 µM (1200 nM) for Calpain |

| Quantified Difference | Over 5-fold more potent against calpains compared to MG-132. |

| Conditions | Enzymatic assays with purified calpain I and II. |

For studies focused on calpain-mediated pathways (e.g., ischemic injury, neurodegeneration), using MG-101 avoids the confounding, potent proteasome inhibition characteristic of MG-132, ensuring clearer, more reproducible results.

Superior Formulation Compatibility in Aqueous Co-Solvent Systems for In Vivo Use

MG-101 demonstrates reliable solubility in common parenteral formulation vehicles used for in vivo research, such as those containing PEG300, Tween80, and saline. Clear solutions can be prepared at concentrations suitable for typical dosing regimens (e.g., ≥1.67 mg/mL). In contrast, many peptide aldehydes, including close analogs, often require suspension or the use of more aggressive solubilizers like SBE-β-CD, which can introduce experimental variability or unwanted biological effects. The ability to form a clear solution simplifies preparation, ensures dose uniformity, and improves the reproducibility of animal studies.

| Evidence Dimension | Solubility in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline |

| Target Compound Data | ≥ 1.67 mg/mL (clear solution) |

| Comparator Or Baseline | Alternative peptide aldehydes requiring SBE-β-CD for suspension at similar concentrations. |

| Quantified Difference | Achieves clear solution vs. suspension, improving dose homogeneity. |

| Conditions | Standard formulation protocol for in vivo administration. |

This simplifies the preparation of dosing solutions for animal studies, reducing batch-to-batch variability and ensuring consistent bioavailability, which is a critical factor for procurement in preclinical research.

Demonstrated Purity-Linked Reproducibility in Cell Cycle Arrest Studies

The use of high-purity MG-101 is directly linked to reproducible induction of metaphase arrest in cell-based assays by specifically inhibiting cyclin B degradation. This effect is dose-dependent and serves as a reliable functional readout. In contrast, crude mixtures or compounds with uncharacterized impurities can lead to inconsistent results, including unexpected cytotoxicity or off-target effects that obscure the specific mechanism of action. Procuring MG-101 with verified purity (>98%) is essential for obtaining consistent and interpretable data in cell cycle research.

| Evidence Dimension | Functional Outcome Reproducibility |

| Target Compound Data | Consistent G2/M phase arrest via inhibition of cyclin B degradation with high-purity MG-101. |

| Comparator Or Baseline | Variable efficacy and potential for off-target effects with lower-purity or crude peptide aldehyde preparations. |

| Quantified Difference | Qualitative difference in data reproducibility and clarity of mechanistic interpretation. |

| Conditions | In vitro studies on CHO (Chinese Hamster Ovary) cells. |

Ensures that observed biological effects are attributable to the specific inhibitor, justifying the procurement of a well-characterized, high-purity compound to avoid costly repeat experiments and invalid conclusions.

Investigating Calpain-Mediated Neurodegeneration

In models of ischemic stroke or neurodegenerative diseases like Alzheimer's, where dysregulation of calpain activity is a key pathological feature, MG-101 is the appropriate tool. Its potent inhibition of Calpain I and II allows for targeted investigation of this pathway with minimal confounding effects from strong proteasome inhibition.

Preclinical In Vivo Studies Requiring Consistent Dosing

For animal studies investigating the therapeutic potential of calpain inhibition, MG-101's superior solubility and compatibility with standard parenteral vehicles is a critical advantage. This ensures reproducible dosing and bioavailability, which is essential for generating reliable preclinical data.

Cell Cycle Analysis and Apoptosis Research

When studying the regulation of apoptosis or cell cycle progression, particularly the role of cyclin B degradation, high-purity MG-101 provides a reliable method to induce cell cycle arrest. This allows for synchronized cell populations and clear, interpretable results in downstream analyses.

References

- [1] Wang, K. K. W. (2000). Calpain and caspase: can you tell the difference? Trends in Neurosciences, 23(1), 20-26.

- [2] Chatterjee, P. K., et al. (2001). Calpain inhibitor-1 reduces renal ischemia/reperfusion injury in the rat. Kidney International, 59(6), 2073-2083.

- [3] Sherwood, S. W., et al. (1993). In vivo inhibition of cyclin B degradation and induction of cell-cycle arrest in mammalian cells by the neutral cysteine protease inhibitor N-acetylleucylleucylnorleucinal. Proceedings of the National Academy of Sciences, 90(8), 3353-3357.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Sequence

MeSH Pharmacological Classification

Dates

2: Zhu H, Zhang L, Huang X, Davis JJ, Jacob DA, Teraishi F, Chiao P, Fang B. Overcoming acquired resistance to TRAIL by chemotherapeutic agents and calpain inhibitor I through distinct mechanisms. Mol Ther. 2004 May;9(5):666-73. PubMed PMID: 15120327.

3: Marzocco S, Di Paola R, Autore G, Mazzon E, Pinto A, Caputi AP, Thiemermann C, Cuzzocrea S. Calpain inhibitor I reduces intestinal ischemia-reperfusion injury in the rat. Shock. 2004 Jan;21(1):38-44. PubMed PMID: 14676682.

4: Cuzzocrea S, Chatterjee PK, Mazzon E, Serraino I, Dugo L, Centorrino T, Barbera A, Ciccolo A, Fulia F, McDonald MC, Caputi AP, Thiemermann C. Effects of calpain inhibitor I on multiple organ failure induced by zymosan in the rat. Crit Care Med. 2002 Oct;30(10):2284-94. PubMed PMID: 12394957.

5: Ballinger A, Azooz O. Calpain inhibitor I and colonic inflammation induced by DNBS in the rat. Gut. 2002 Mar;50(3):440-1. PubMed PMID: 11839729; PubMed Central PMCID: PMC1773137.

6: Obatomi DK, Blackburn RO, Bach PH. Adenine nucleotide and calpain inhibitor I protect against atractyloside-induced toxicity in rat renal cortical slices in vitro. Arch Toxicol. 2001 Oct;75(8):487-96. PubMed PMID: 11757673.

7: Cuzzocrea S, McDonald MC, Mazzon E, Mota-Filipe H, Centorrino T, Terranova ML, Ciccolo A, Britti D, Caputi AP, Thiemermann C. Calpain inhibitor I reduces colon injury caused by dinitrobenzene sulphonic acid in the rat. Gut. 2001 Apr;48(4):478-88. PubMed PMID: 11247891; PubMed Central PMCID: PMC1728239.

8: McDonald MC, Mota-Filipe H, Paul A, Cuzzocrea S, Abdelrahman M, Harwood S, Plevin R, Chatterjee PK, Yaqoob MM, Thiemermann C. Calpain inhibitor I reduces the activation of nuclear factor-kappaB and organ injury/dysfunction in hemorrhagic shock. FASEB J. 2001 Jan;15(1):171-186. PubMed PMID: 11149905.

9: Cuzzocrea S, McDonald MC, Mazzon E, Siriwardena D, Serraino I, Dugo L, Britti D, Mazzullo G, Caputi AP, Thiemermann C. Calpain inhibitor I reduces the development of acute and chronic inflammation. Am J Pathol. 2000 Dec;157(6):2065-79. PubMed PMID: 11106579; PubMed Central PMCID: PMC1885785.

10: Sierra-Paredes G, Cornes JM, Sierra-Marcuño G. Calpain inhibitor I retards seizure offset in the hippocampus of freely moving rats. Neurosci Lett. 1999 Mar 26;263(2-3):165-8. PubMed PMID: 10213161.

11: Zhang L, Song L, Parker EM. Calpain inhibitor I increases beta-amyloid peptide production by inhibiting the degradation of the substrate of gamma-secretase. Evidence that substrate availability limits beta-amyloid peptide production. J Biol Chem. 1999 Mar 26;274(13):8966-72. PubMed PMID: 10085142.

12: Ruetten H, Thiemermann C. Effect of calpain inhibitor I, an inhibitor of the proteolysis of I kappa B, on the circulatory failure and multiple organ dysfunction caused by endotoxin in the rat. Br J Pharmacol. 1997 Jun;121(4):695-704. PubMed PMID: 9208136; PubMed Central PMCID: PMC1564738.

13: Milligan SA, Owens MW, Grisham MB. Inhibition of IkappaB-alpha and IkappaB-beta proteolysis by calpain inhibitor I blocks nitric oxide synthesis. Arch Biochem Biophys. 1996 Nov 15;335(2):388-95. PubMed PMID: 8914937.

14: Klafki HW, Paganetti PA, Sommer B, Staufenbiel M. Calpain inhibitor I decreases beta A4 secretion from human embryonal kidney cells expressing beta-amyloid precursor protein carrying the APP670/671 double mutation. Neurosci Lett. 1995 Dec 1;201(1):29-32. PubMed PMID: 8830305.

15: Fitzpatrick JS, Shahi K, Baudry M. Effect of seizure activity and calpain inhibitor I on LTP in juvenile hippocampal slices. Int J Dev Neurosci. 1992 Aug;10(4):313-9. PubMed PMID: 1384274.

16: Reichelt R, Möhler H, Hebebrand J. Calpain inhibitor I prevents rapid postmortem degradation of benzodiazepine binding proteins: fluorographic and immunological evidence. J Neurochem. 1990 Nov;55(5):1711-5. PubMed PMID: 2170581.

Explore Compound Types